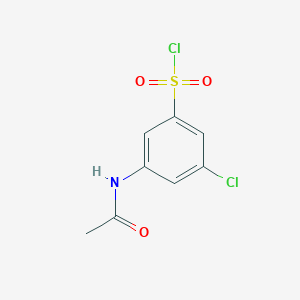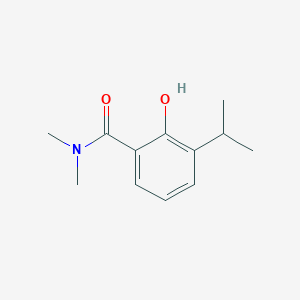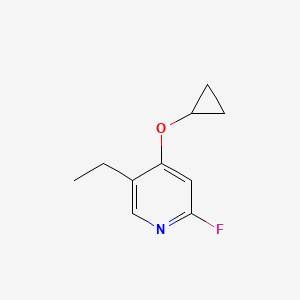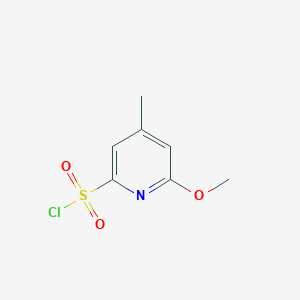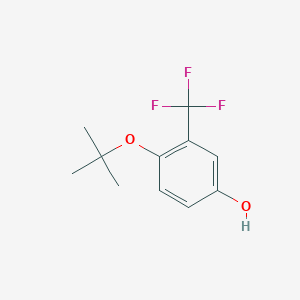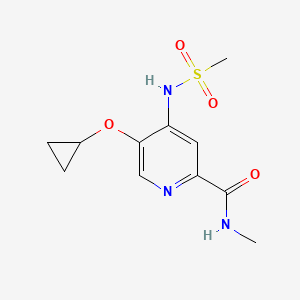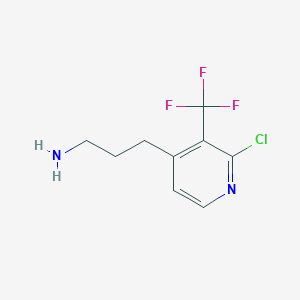
3-Cyclopropoxy-2-isopropyl-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-isopropyl-5-methylpyridine: is an organic compound with the molecular formula C12H17NO . It consists of 17 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . This compound is part of the pyridine family, which is known for its aromatic properties and wide range of applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-isopropyl-5-methylpyridine can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and distillation to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-2-isopropyl-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Cyclopropoxy-2-isopropyl-5-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-isopropyl-5-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3-Cyclopropoxy-2-isopropoxy-5-methylpyridine
- 2-Isopropyl-3-methoxypyrazine
- 2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine
Comparison: 3-Cyclopropoxy-2-isopropyl-5-methylpyridine is unique due to its specific structural features, such as the presence of a cyclopropoxy group and an isopropyl group on the pyridine ring.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C12H17NO/c1-8(2)12-11(14-10-4-5-10)6-9(3)7-13-12/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
KZHYVVRPCDTLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


